8-PIP-cAMP
Description
Rationale for the Synthesis and Application of Site-Selective Cyclic AMP Analogs in Biochemical Research
The ubiquitous nature of cAMP and its involvement in a multitude of cellular processes present a challenge for targeted therapeutic intervention. multispaninc.com To dissect the complex roles of cAMP and its downstream effectors, researchers have synthesized a wide array of cAMP analogs. nih.govmdpi.com These synthetic molecules are designed to have modified properties, such as increased membrane permeability, resistance to degradation by phosphodiesterases (PDEs), and improved target specificity, making them powerful tools for research. nih.govmdpi.com
A key reason for developing these analogs is to selectively activate or inhibit the different components of the cAMP signaling pathway. nih.govmdpi.com A major breakthrough in this area was the development of site-selective cAMP analogs. tandfonline.comunivr.it Protein kinase A (PKA), the primary effector of cAMP, exists as two major isozymes, type I (PKA-I) and type II (PKA-II). univr.it Each isozyme's regulatory subunit dimer has two distinct cAMP binding sites, designated as site A (or site 1) and site B (or site 2). tandfonline.comulb.ac.be
Site-selective cAMP analogs are designed to preferentially bind to one of these sites on a specific PKA isozyme. tandfonline.comneoplasiaresearch.com Analogs with modifications at the C-6 position of the adenine (B156593) ring are generally selective for site 2, while those modified at the C-8 position are typically selective for site 1. ulb.ac.beneoplasiaresearch.com This selectivity allows researchers to probe the distinct functions of the two PKA isozymes. tandfonline.comulb.ac.be For instance, the synergistic use of a pair of analogs, one selective for site A and the other for site B, can lead to the specific activation of either PKA-I or PKA-II. ulb.ac.be
The application of these site-selective analogs has been instrumental in elucidating the differential roles of PKA isozymes in various cellular processes, including cell growth, differentiation, and gene expression. tandfonline.comsci-hub.se For example, studies using these tools have shown that selective modulation of PKA isozymes can induce potent growth inhibition and differentiation in cancer cells. tandfonline.com This approach provides a more nuanced understanding of cAMP signaling than could be achieved with the native molecule or non-selective analogs, and it opens up new avenues for the development of targeted therapies for diseases like cancer. tandfonline.comunivr.it
Overview of Cyclic 8-piperidino-3',5'-AMP as a Research Tool and its Unique Characteristics
Cyclic 8-piperidino-3',5'-AMP (8-piperidino-cAMP) is a notable example of a site-selective cAMP analog used in biochemical research. researchgate.netsigmaaldrich.com As a C-8 substituted analog, it exhibits selectivity for the binding sites of cAMP-dependent protein kinase (PKA). ulb.ac.beneoplasiaresearch.com Specifically, it shows a preference for site A of the regulatory subunit RI of PKA type I and site B of the regulatory subunit RII of PKA type II. sigmaaldrich.com
This unique binding profile makes 8-piperidino-cAMP a valuable tool for studying the differential roles of PKA isozymes. sigmaaldrich.com In research, it is often used in combination with other site-selective analogs to achieve synergistic and isozyme-selective activation of PKA. sigmaaldrich.com For instance, when used with an analog like 8-hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), which has a different site preference, it can selectively activate PKA type I. researchgate.netplos.org This selective activation allows for the investigation of the specific downstream effects mediated by PKA-I. plos.org
Research has demonstrated the utility of 8-piperidino-cAMP in studies on cell proliferation and differentiation. researchgate.net For example, the combination of 8-piperidino-cAMP and 8-HA-cAMP has been shown to have a potent antiproliferative effect on certain cancer cell lines. plos.org However, some studies have noted that, when used alone, 8-piperidino-cAMP may only show efficacy at higher, micromolar to millimolar concentrations. neoplasiaresearch.comresearchgate.netsigmaaldrich.com
The characteristics of 8-piperidino-cAMP as a selective activator of cAMP-dependent protein kinase make it a useful compound for cancer research and for studying the intricate mechanisms of the cAMP signaling pathway. medchemexpress.com
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21N6O6P |
|---|---|
Molecular Weight |
412.34 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
KBRGEUZQYNIAKB-IDTAVKCVSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O)N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N |
Synonyms |
8-PIP-cAMP 8-piperidinoadenosine-3',5'-cyclic monophosphate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Cyclic 8 Piperidino 3 ,5 Amp
Synthetic Approaches for 8-Substituted Cyclic AMP Derivatives
The synthesis of 8-substituted cAMP derivatives, including 8-piperidino-cAMP, generally relies on the introduction of a substituent at the C8 position of the adenine (B156593) base. A common and effective starting point for these syntheses is 8-bromo-cAMP. The bromine atom at the 8-position is a good leaving group, making the position susceptible to nucleophilic substitution reactions.
The general synthetic scheme involves the reaction of 8-bromo-cAMP with a corresponding nucleophile. In the case of 8-piperidino-cAMP, the nucleophile is piperidine (B6355638). This reaction allows for the direct displacement of the bromide and the formation of a new carbon-nitrogen bond.
Key Synthetic Steps:
Starting Material: The synthesis typically begins with commercially available or synthesized 8-bromo-cAMP.
Nucleophilic Substitution: 8-bromo-cAMP is reacted with the desired nucleophile. For amino derivatives, this involves heating 8-bromo-cAMP with the corresponding amine (e.g., piperidine for 8-piperidino-cAMP, methylamine (B109427) for 8-methylamino-cAMP). medchemexpress.com
Purification: The final product is then purified using techniques such as chromatography to isolate the desired 8-substituted cAMP analog from unreacted starting materials and byproducts. nih.gov
This versatile method has been used to create a wide array of 8-substituted derivatives with various alkylamino and alkylthio groups. asm.orgnih.gov The length and nature of the substituent at the 8-position have been shown to significantly influence the compound's biological activity and physical properties. nih.gov
Stereochemical Modifications and the Impact of Diastereoisomers (e.g., Cyclic 8-piperidino-3',5'-(cyclic)thiophosphates) on Biological Activity
Stereochemistry plays a critical role in the biological activity of cyclic nucleotide analogs. A key strategy for creating stereochemically distinct derivatives involves the modification of the cyclic phosphate (B84403) moiety. Replacing one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom creates a chiral center at the phosphorus atom. This results in a pair of diastereomers, designated as Rp and Sp isomers.
These diastereomers often exhibit profoundly different biological activities. The discovery of the Rp-diastereomers of adenosine (B11128) 3',5'-cyclic monophosphorothioate (cAMPS) as competitive inhibitors of cAMP-dependent protein kinases (PKA) was a major breakthrough. nih.gov In contrast, the corresponding Sp-isomers typically act as agonists, mimicking the action of cAMP. researchgate.net
This principle extends to 8-substituted derivatives. The synthesis of (Rp)-8-substituted-cAMPS analogs can produce potent antagonists of PKA. acs.org The synthesis of these diastereomers can be challenging and often results in a mixture that must be separated chromatographically. researchgate.net A common synthetic route involves the conversion of a protected 8-substituted cAMP into a diastereoisomeric mixture of phosphoranilidates, which can be separated and then converted stereospecifically to the corresponding phosphorothioates. researchgate.net
The differential interaction of these diastereomers with their target proteins underscores the importance of the three-dimensional structure of the cyclic phosphate group for protein binding and activation. The equatorial position of the substituent on the phosphorus atom in the Rp-isomer is thought to prevent the conformational change in PKA that is necessary for its activation, thus leading to competitive inhibition. nih.govresearchgate.net
Table 1: Biological Activity of cAMP Analog Diastereomers
| Compound | Isomer | Typical Biological Activity | Mechanism |
| Adenosine 3',5'-cyclic monophosphorothioate | Sp-cAMPS | Agonist | Activates cAMP-dependent protein kinases (PKA). researchgate.net |
| Adenosine 3',5'-cyclic monophosphorothioate | Rp-cAMPS | Antagonist | Competitively inhibits PKA. nih.gov |
| 8-Bromo-adenosine 3',5'-cyclic monophosphorothioate | Rp-8-Br-cAMPS | Antagonist | Acts as a competitive inhibitor of PKA. nih.gov |
Design Principles for Modulating Membrane Permeability and Metabolic Stability of Cyclic Nucleotide Analogs
A major challenge for the use of cyclic nucleotides in cellular systems is their poor ability to cross cell membranes and their rapid degradation by enzymes. researchgate.netresearchgate.net Cyclic nucleotides are hydrophilic molecules, due in part to the negative charge on their cyclic phosphate group, which limits their passive diffusion across the lipophilic cell membrane. researchgate.netd-nb.info Furthermore, their intracellular concentrations are tightly regulated by phosphodiesterases (PDEs), which hydrolyze the 3',5'-cyclic phosphodiester bond to form the inactive 5'-monophosphate. bioone.orgasm.org
Medicinal chemistry efforts have focused on overcoming these limitations through specific structural modifications:
Increasing Metabolic Stability: To prolong their biological effects, cAMP analogs are designed to be resistant to hydrolysis by PDEs. bioone.org Modifications at the 8-position of the purine (B94841) ring and at the phosphate group can confer resistance to these enzymes. asm.orgnih.govresearchgate.net
8-Position Substitution: Many 8-substituted derivatives, including those with alkylamino and alkylthio groups, show increased resistance to PDE-mediated hydrolysis. nih.gov
Phosphorothioate Modification: The replacement of an oxygen atom with a sulfur atom in the phosphate ring to create phosphorothioates (cAMPS) is a highly effective strategy. These thio-analogs are significantly more resistant to hydrolysis by most PDEs compared to their oxygen-containing counterparts. researchgate.net This increased metabolic stability, combined with enhanced membrane permeability, makes compounds like 8-substituted-cAMPS analogs potent and long-lasting modulators of cAMP signaling pathways. nih.gov
The combination of these design principles—increasing lipophilicity for better cell penetration and modifying the structure to prevent enzymatic breakdown—has led to the development of powerful second-generation cyclic nucleotide analogs. nih.govresearchgate.net
Table 2: Lipophilicity and Permeability of Selected cAMP Analogs
| Compound | Relative Lipophilicity (vs. cAMP) | General Membrane Permeability |
| Cyclic AMP (cAMP) | 1x | Low biolog.de |
| 8-Bromo-cAMP | 1.8x | Moderate biolog.de |
| Rp-8-CPT-cAMPS | 42x | High biolog.de |
| 6-Bnz-cAMP | N/A | Good (due to high lipophilicity) researchgate.net |
Molecular Mechanisms of Action: Effector Protein Interactions and Selectivity
High-Affinity Binding and Activation of Cyclic AMP-Dependent Protein Kinase (PKA)
8-piperidino-cAMP is recognized for its potent ability to activate PKA, a crucial enzyme in numerous cellular processes. This activation is initiated by the binding of the analog to the regulatory (R) subunits of the PKA holoenzyme, which leads to the dissociation and subsequent activation of the catalytic (C) subunits. The interaction is characterized by high affinity and significant isoform and site selectivity.
Interaction with Regulatory Subunits of PKA Type I (R-Iα, R-Iβ)
Research has consistently demonstrated that 8-piperidino-cAMP exhibits a pronounced preference for the type I PKA regulatory subunits (PKA-I). It binds with high affinity to the R-Iα isoform, playing a significant role in the activation of the PKA type I holoenzyme. This high-affinity binding is a key characteristic that distinguishes it from the endogenous messenger, cAMP, and other cAMP analogs.
Interaction with Regulatory Subunits of PKA Type II (R-IIα, R-IIβ)
In contrast to its strong interaction with PKA-I, 8-piperidino-cAMP is partially excluded from the homologous binding sites on the type II PKA regulatory subunits (PKA-II) nih.govnih.gov. This results in a significantly lower binding affinity for both R-IIα and R-IIβ isoforms. This differential binding affinity underscores the selectivity of 8-piperidino-cAMP for the PKA-I isoform, making it a valuable probe for distinguishing the physiological roles of PKA type I and type II.
| Parameter | PKA Type I (R-I) | PKA Type II (R-II) |
| Binding Affinity | High | Low nih.govnih.gov |
| Preferred Binding Site | Site A nih.govnih.gov | - |
| Activation | Potent | Less Potent |
Allosteric Modulation and Conformational Changes in PKA Holoenzymes
The binding of 8-piperidino-cAMP to the regulatory subunits of PKA induces a series of allosteric conformational changes within the holoenzyme complex nih.gov. Upon binding, the regulatory subunits undergo a significant structural rearrangement, which reduces their affinity for the catalytic subunits. This ultimately leads to the dissociation of the catalytic subunits, rendering them active to phosphorylate their downstream substrates. This process of allosteric modulation is fundamental to the activation of PKA by both cAMP and its analogs, including 8-piperidino-cAMP. The activation of the PKA holoenzyme by 8-piperidino-cAMP confirms its role as an agonist that effectively mimics the action of cAMP in releasing the catalytic subunits nih.gov.
Evaluation of Interaction with Other Cyclic Nucleotide Effectors
Beyond PKA, other proteins have emerged as important effectors of cAMP signaling, most notably the Exchange Proteins Activated by cAMP (Epac). Understanding the selectivity profile of cAMP analogs with respect to these different effectors is crucial for interpreting experimental results accurately.
Assessment of Exchange Proteins Activated by cAMP (Epac1, Epac2) Modulation
Studies utilizing a bioluminescence resonance energy transfer (BRET)-based assay (CAMYEL) to monitor Epac1 activation have shown that 8-piperidino-cAMP can indeed bind to and activate Epac1, albeit as a partial agonist. This indicates that while it can engage the Epac1 protein, it may not induce the same maximal conformational change or activation level as the endogenous ligand, cAMP.
Further research is required to fully elucidate the binding affinities and activation potencies of 8-piperidino-cAMP for both Epac1 and Epac2. The available evidence suggests that while 8-piperidino-cAMP is a potent and selective activator of PKA type I, its interaction with Epac proteins is more nuanced, potentially acting as a partial agonist. This highlights the importance of considering multiple cAMP effectors when utilizing this analog in cellular studies.
| Effector Protein | Interaction with 8-piperidino-cAMP |
| Epac1 | Partial Agonist |
| Epac2 | Further investigation needed |
Interaction with Cyclic Nucleotide Phosphodiesterases (PDEs)
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by catalyzing the hydrolysis of the 3',5'-cyclic phosphate (B84403) bond of cAMP and cGMP, thereby terminating their signaling pathways. nih.gov The diverse family of PDEs is divided into 11 families (PDE1-PDE11), with some isoforms being specific for cAMP (PDE4, PDE7, and PDE8), some specific for cGMP (PDE5, PDE6, and PDE9), and others having dual specificity (PDE1, PDE2, PDE3, PDE10, and PDE11). nih.gov The interaction of cAMP analogs, including 8-substituted derivatives, with PDEs is of significant interest as it determines their intracellular stability and duration of action.
Resistance to Enzymatic Hydrolysis by Specific PDE Isoforms
The catalytic domain of PDEs contains a highly conserved glutamine residue that is critical for recognizing the purine (B94841) ring of cAMP or cGMP. Substitutions at the 8-position can interfere with this recognition and the proper positioning of the substrate within the active site. For many 8-substituted cAMP analogs, this steric hindrance leads to a dramatic reduction in the rate of hydrolysis, thereby prolonging their intracellular signaling effects. This increased metabolic stability is a desirable property for cAMP analogs used as pharmacological tools to study cAMP-mediated pathways.
Table 2: General Impact of 8-Position Substitutions on PDE Hydrolysis
| PDE Family | Substrate Specificity | General Effect of 8-Position Substitution on Hydrolysis |
|---|---|---|
| PDE4, PDE7, PDE8 | cAMP specific nih.gov | Likely to exhibit resistance due to steric hindrance at the active site. |
| PDE1, PDE2, PDE3, PDE10, PDE11 | cAMP and cGMP nih.gov | Resistance is probable, though isoform-specific interactions may vary. |
Modulatory Effects on PDE Activity in Cellular Contexts
Beyond serving as substrates, some cAMP analogs can also act as modulators of PDE activity. These effects can be either inhibitory or, in some cases, allosteric activation, and are highly dependent on the specific PDE isoform and the cellular context. In cellular systems, the expression of multiple PDE isoforms creates a complex environment where the net effect of a cAMP analog depends on its relative affinity for and efficacy at each isoform. ahajournals.org
In various cell types, the compartmentalization of PDE isoforms allows for localized control of cAMP signaling. ahajournals.org The introduction of a PDE-resistant cAMP analog like a potential 8-substituted derivative can lead to a sustained elevation of cAMP levels in specific subcellular compartments, thereby influencing downstream signaling pathways. For example, studies with other cAMP analogs and PDE inhibitors have demonstrated that modulating PDE activity can impact processes such as cell cycle progression and phospholipid biosynthesis. nih.govresearchgate.net
The cellular effects of Cyclic 8-piperidino-3',5'-AMP on PDE activity would depend on its ability to compete with endogenous cAMP for binding to the catalytic or allosteric sites of different PDE isoforms. If it acts as a competitive inhibitor of certain PDEs, it could potentiate the effects of endogenous cAMP. Conversely, if it has a low affinity for PDEs but is resistant to hydrolysis, its primary effect would be to directly activate cAMP effectors like protein kinase A (PKA) and EPAC. Understanding the full scope of its modulatory effects requires detailed enzymatic assays and cellular studies across a range of PDE isoforms.
Table 3: Potential Modulatory Effects of 8-Substituted cAMP Analogs on Cellular PDE Activity
| Potential Effect | Cellular Consequence |
|---|---|
| Competitive Inhibition of PDE Isoforms | Increased levels of endogenous cAMP, leading to amplified downstream signaling. |
| Resistance to Hydrolysis | Sustained activation of cAMP effector proteins (PKA, EPAC, CNG channels). |
| Allosteric Modulation | Alteration of the catalytic activity of specific PDE isoforms, leading to complex changes in cAMP dynamics. |
Cellular and Biological Effects in Experimental Systems
Modulation of Cell Proliferation and Growth Arrest in Cell Lines
The compound Cyclic 8-piperidino-3',5'-AMP, often in combination with other cyclic AMP (cAMP) analogs, has demonstrated potent anti-proliferative effects in various cancer cell lines. nih.govfortunejournals.com This inhibitory action on cell growth is a key area of investigation. Research has shown that its growth inhibition is dose-dependent and can be reversible.
Flow cytometry analysis has been instrumental in elucidating the effects of cAMP analogs on cell cycle progression. nih.govresearchgate.net PKA type I-selective cAMP analogs, which include an equimolar combination of 8-piperidinoadenosine-3',5'-cyclic monophosphate (8-PIP-cAMP) and 8-hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), have been shown to delay the progression of cells through different phases of the cell cycle. nih.gov Specifically, in TT medullary thyroid cancer cells, these analogs caused a delay in the G0/G1 to S phase transition. nih.gov In another medullary thyroid cancer cell line, MZ-CRC-1, the delay was observed in the S to G2/M progression. nih.gov This suggests that the anti-proliferative effect of these PKA I-selective analogs is primarily due to growth arrest rather than the induction of cell death. fortunejournals.complos.org
In contrast, other cAMP analogs like 8-Cl-cAMP have been observed to block the transition of TT cell populations from the G2/M to the G0/G1 phase and from the G0/G1 to the S phase. nih.gov It is important to note that the growth inhibition induced by some site-selective cAMP analogs is not always associated with a specific block in one phase of the cell cycle. univr.it
Table 1: Effects of PKA I-Selective cAMP Analogs on Cell Cycle Progression
| Cell Line | Observed Effect | Reference |
|---|---|---|
| TT | Delay in G0/G1-S progression | nih.gov |
The antiproliferative actions of Cyclic 8-piperidino-3',5'-AMP and related analogs are linked to the modulation of key signaling molecules. The cAMP/protein kinase A (PKA) pathway is a central player in regulating cell growth. researchgate.net PKA exists in two isoforms, type I (PKA-I) and type II (PKA-II), which have different regulatory subunits. sci-hub.se
One of the key mechanisms is the PKA-dependent inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway. plos.org PKA I-selective cAMP analogs have been found to inhibit the phosphorylation of ERK, a critical step in a signaling cascade that promotes cell proliferation. fortunejournals.complos.org This inhibition of ERK activation appears to be a primary mediator of the growth arrest induced by these analogs. plos.org
Furthermore, studies have linked the growth-inhibitory effects of certain cAMP analogs to a decrease in the levels of the p21 ras protein, a product of a transforming gene. univr.itsci-hub.se Treatment with specific site-selective cAMP analogs led to a reduction in p21ras protein levels, which correlated with growth inhibition. sci-hub.se This effect was not observed with analogs that had little to no impact on cell growth. sci-hub.se
Influence on Apoptosis Induction
While PKA I-selective cAMP analogs, including this compound, primarily induce growth arrest, other cAMP analogs like 8-Cl-cAMP are known to induce apoptosis, or programmed cell death, in cancer cell lines. nih.govfortunejournals.complos.org This distinction highlights the different mechanisms of action among cAMP analogs. The pro-apoptotic effect of 8-Cl-cAMP is significant and has been demonstrated through methods such as FACS analysis for annexin (B1180172) V, activation of caspase-3, and PARP cleavage. nih.gov In contrast, the primary effect of the PKA I-selective cAMP analog combination was a delay in cell cycle progression, not the induction of apoptosis. nih.gov
Regulation of Signal Transduction Pathways
The influence of Cyclic 8-piperidino-3',5'-AMP and its related compounds extends to the regulation of major signal transduction pathways that govern cell fate.
As previously mentioned, PKA I-selective cAMP analogs, but not 8-Cl-cAMP, have been shown to inhibit ERK phosphorylation. fortunejournals.complos.org The ERK pathway is a downstream target of the Ras-Raf-MEK signaling cascade, and its activation is crucial for cell proliferation. nih.govnih.gov The inhibition of ERK phosphorylation by PKA-I selective analogs provides a clear mechanism for their antiproliferative effects. plos.org This action is believed to be mediated by the direct phosphorylation and inhibition of Raf-1 by PKA. nih.gov
In contrast to the ERK pathway, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by different stimuli, including cellular stress and inflammatory cytokines. cellsignal.com Interestingly, while PKA I-selective cAMP analogs inhibit ERK, 8-Cl-cAMP has been found to induce a progressive phosphorylation of p38 MAPK. fortunejournals.complos.org This activation of the p38 MAPK pathway is thought to be a key mediator of the pro-apoptotic effects of 8-Cl-cAMP. fortunejournals.complos.org Pharmacological inhibition of p38 MAPK has been shown to prevent the pro-apoptotic effect of 8-Cl-cAMP. fortunejournals.complos.org The activation of p38 MAPK by 8-Cl-cAMP is believed to occur via the activation of AMP-activated protein kinase (AMPK) by its metabolite, 8-Cl-adenosine. plos.orgnih.gov
Table 2: Differential Effects of cAMP Analogs on Signaling Pathways
| cAMP Analog Type | Effect on ERK Phosphorylation | Effect on p38 MAPK Phosphorylation | Primary Cellular Outcome | Reference |
|---|---|---|---|---|
| PKA I-Selective (e.g., this compound combination) | Inhibition | No significant effect reported | Growth Arrest | fortunejournals.complos.org |
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Interplay
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates fundamental cellular processes including cell survival, growth, proliferation, and metabolism. creativebiolabs.netharvard.edu Dysregulation of this pathway is implicated in numerous diseases. creativebiolabs.net The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3). creativebiolabs.net PIP3 then recruits proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane, leading to Akt's activation through phosphorylation. creativebiolabs.netharvard.edu
While the broader cAMP signaling network is known to intersect with PI3K/Akt signaling, often through effectors like Epac (Exchange Proteins directly Activated by cAMP), specific studies detailing a direct interplay between Cyclic 8-piperidino-3',5'-AMP and the PI3K/Akt pathway are not extensively documented in the available research literature. frontiersin.orgnih.gov Much of the research on site-selective cAMP analogs, including 8-piperidino-cAMP, has focused on its role in activating Protein Kinase A (PKA) and the subsequent effects on other signaling cascades like the ERK and p38 MAPK pathways. nih.gov
Effects on Cellular Contractility in Isolated Tissues
Glomerular Contractility in Renal Models and PKA Isozyme Contributions
In renal physiology, the contractility of glomerular cells, particularly mesangial cells, plays a role in regulating the glomerular filtration rate (GFR). jpp.krakow.plnih.gov Mesangial cells are specialized pericytes that resemble smooth muscle cells and can contract or relax in response to various stimuli, thereby potentially altering the capillary surface area available for filtration. nih.govwikipedia.org
Research using isolated rat renal glomeruli has employed Cyclic 8-piperidino-3',5'-AMP as a tool to investigate the role of PKA isozymes in this process. jpp.krakow.plresearchgate.net In these experimental models, changes in the glomerular inulin (B196767) space (GIS) are used as a marker of contractility, where a decrease in GIS reflects glomerular contraction. jpp.krakow.pl
Studies demonstrated that while activation of the PKA B site alone with analogs like 8-aminobutyloamino-cAMP had no effect, pairing these analogs with Cyclic 8-piperidino-3',5'-AMP, which activates site A of PKA-I and site B of PKA-II, led to significant effects. jpp.krakow.plresearchgate.netresearchgate.net Specifically, the combination of 8-aminobutyloamino-cAMP with 8-piperidino-cAMP (to preferentially activate PKA-I) and the combination of N6-benzoyl-cAMP with 8-piperidino-cAMP (to preferentially activate PKA-II) both significantly increased the sensitivity of the glomeruli to the analogs, leading to glomerular contraction. jpp.krakow.plresearchgate.net These findings suggest that the activation of either PKA-I or PKA-II can have an important function in the regulation of glomerular contractility and that cooperation between the A and B binding sites on the PKA regulatory subunits is key to this process. jpp.krakow.pl
Immunomodulatory Effects in Cellular Assays
Impact on Cytokine Secretion (e.g., IFN-γ) from Immune Cells
Cyclic 8-piperidino-3',5'-AMP has been utilized in cellular assays to explore the immunomodulatory role of cAMP, particularly its influence on cytokine secretion from immune cells. aacrjournals.orgnih.gov Interferon-gamma (IFN-γ) is a pleiotropic cytokine primarily secreted by T cells (specifically CD4+ Th1 and CD8+ cytotoxic T lymphocytes) and NK cells, which is crucial for both innate and adaptive immunity. mednexus.org
In studies on human anti-melanoma specific T lymphocytes, Cyclic 8-piperidino-3',5'-AMP was shown to have distinct inhibitory effects. aacrjournals.org Treatment of CD8+ T cells with 8-piperidino-cAMP alone significantly inhibited the production of multiple cytokines, including IFN-γ, GM-CSF, TNF-α, MIP-1, and IL-2. However, in CD4+ Th1 cells, 8-piperidino-cAMP only produced a significant inhibition of TNF-α. aacrjournals.org This differential effect underscores the cell-type-specific nature of cAMP signaling.
Further research into the mechanisms of cAMP-mediated suppression of IFN-γ in the context of Mycobacterium tuberculosis infection used 8-piperidino-cAMP in combination with N⁶-benzoyl-cAMP to selectively activate the PKA type II (PKA-II) isozyme. nih.gov This PKA-II-specific activation had only a minimal effect on reducing the expression of transcription factors (CREB, ATF-2, c-Jun) essential for IFN-γ gene expression. nih.gov This was in contrast to PKA type I (PKA-I) selective analogs, which markedly reduced the expression of these factors. nih.gov These findings indicate that elevated cAMP levels primarily inhibit T-cell IFN-γ secretion through the PKA-I pathway. nih.govnih.gov
| Cell Type | Treatment | Effect on IFN-γ Production | Other Affected Cytokines | Reference |
|---|---|---|---|---|
| Human CD8+ T Cells | 8-piperidino-cAMP | Significant Inhibition | GM-CSF, TNF-α, MIP-1, IL-2 (Inhibited) | aacrjournals.org |
| Human CD4+ Th1 Cells | 8-piperidino-cAMP | No Significant Inhibition | TNF-α (Inhibited) | aacrjournals.org |
| Human PBMC (M. tuberculosis stimulated) | 6-Benz-cAMP + 8-piperidino-cAMP (PKA-II activation) | Minimal Effect | - | nih.gov |
Comparative Studies of Cyclic 8-piperidino-3',5'-AMP with Other Site-Selective cAMP Analogs
Cyclic 8-piperidino-3',5'-AMP is frequently used in comparative studies alongside other site-selective cAMP analogs to differentiate the roles of PKA isozymes and to contrast different mechanisms of action. A notable comparison is with 8-Chloro-adenosine-3',5'-cyclic monophosphate (8-Cl-cAMP).
In human carcinoma cell lines, a combination of 8-piperidino-cAMP and 8-hexylamino-cAMP (8-HA-cAMP), used to selectively activate PKA-I, demonstrated potent antiproliferative effects. nih.gov This effect was associated with growth arrest but not apoptosis. nih.gov The mechanism appeared to be a PKA-dependent inhibition of ERK phosphorylation. nih.govresearchgate.net In contrast, 8-Cl-cAMP, while also having antiproliferative effects, induced apoptosis. nih.gov The action of 8-Cl-cAMP is believed to be largely independent of PKA activation and is instead mediated by its metabolite, 8-Cl-adenosine, which activates AMPK and subsequently the p38 MAPK pathway. nih.gov
Another key difference highlighted in comparative studies is the effective concentration. Analogs like 8-piperidino-cAMP and 8-HA-cAMP often show efficacy in inhibiting cell proliferation at millimolar concentrations, whereas 8-Cl-cAMP can achieve similar effects in the low micromolar range. neoplasiaresearch.comresearchgate.net
The synergistic use of 8-piperidino-cAMP with other analogs is a cornerstone of its utility. As an analog that can activate both site A of PKA-I and site B of PKA-II, it is a versatile tool. jpp.krakow.plresearchgate.net For instance, its combination with an analog that preferentially binds site B of PKA-I (like 8-aminobutyloamino-cAMP) creates a pair selective for PKA-I activation. jpp.krakow.pl Similarly, when paired with an analog binding site A (like N⁶-benzoyl-cAMP), it can selectively activate PKA-II. jpp.krakow.plresearchgate.net This approach has been crucial in demonstrating that PKA-I activation is sufficient to inhibit T-lymphocyte proliferation and that both PKA-I and PKA-II are involved in regulating glomerular contractility. jpp.krakow.plaacrjournals.org
| Feature | Cyclic 8-piperidino-3',5'-AMP (as part of PKA-I activating pair) | 8-Cl-cAMP | Reference |
|---|---|---|---|
| Primary Cellular Effect | Growth Arrest | Apoptosis | nih.gov |
| Mechanism of Action | PKA-dependent inhibition of ERK phosphorylation | Metabolized to 8-Cl-adenosine; PKA-independent activation of AMPK and p38 MAPK | nih.gov |
| Effective Concentration (Antiproliferative) | Millimolar (mM) range | Micromolar (µM) range | neoplasiaresearch.comresearchgate.net |
Advanced Methodologies for Characterization and Functional Research
Biochemical Assays for PKA Activity and Subunit Dissociation
Biochemical assays are fundamental for quantifying the functional consequences of 8-piperidino-cAMP binding to its primary target, the cAMP-dependent protein kinase (PKA). PKA exists as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. sigmaaldrich.comsigmaaldrich.com The binding of cAMP analogs to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. sigmaaldrich.comsigmaaldrich.com
Kinase activity assays measure the rate at which the liberated PKA catalytic subunits transfer phosphate (B84403) groups from ATP to a specific substrate peptide. biocompare.com These assays can be performed using purified PKA and can measure the phosphorylation of a synthetic peptide substrate through methods like colorimetric assays, providing a non-radioactive means to assess kinase activation. biocompare.com The potency of 8-piperidino-cAMP can be determined by measuring PKA activity across a range of analog concentrations.
To specifically monitor the dissociation of PKA subunits in real-time within living cells, advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) are employed. nih.gov In a BRET assay, the PKA regulatory and catalytic subunits are fused to a luciferase and a fluorescent protein, respectively. Subunit dissociation upon ligand binding separates the BRET donor and acceptor, causing a measurable decrease in the energy transfer signal. nih.gov This method has been used to study the impaired ability of cAMP to dissociate PKA subunits in the presence of certain mutations and to assess the sensitivity to site-selective cAMP analogs like 8-piperidino-cAMP. nih.gov
Furthermore, experimental designs often utilize pairs of site-selective cAMP analogs to achieve synergistic activation of PKA isozymes. For instance, the combination of an analog selective for site A with one selective for site B, such as 8-piperidino-cAMP, can be used to potently activate a specific PKA isozyme and study its downstream effects, such as the inhibition of T-lymphocyte proliferation. researchgate.netjpp.krakow.plimrpress.com
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are a cornerstone for characterizing the affinity and selectivity of a compound for its receptor. nih.gov These assays are widely used to determine the binding parameters of ligands for G protein-coupled receptors and other targets like the cAMP-binding domains of PKA. nih.govnih.gov The typical format is a competition binding assay, where a fixed concentration of a radiolabeled ligand (e.g., [³H]cAMP) competes with increasing concentrations of an unlabeled ligand, such as 8-piperidino-cAMP, for binding to the receptor. nih.govnih.gov
By analyzing the resulting competition curves, one can calculate the equilibrium dissociation constant (Kᵢ), a measure of the unlabeled ligand's affinity for the receptor. nih.govsygnaturediscovery.com A lower Kᵢ value indicates a higher binding affinity. These assays are crucial for determining the selectivity of 8-piperidino-cAMP for the different cAMP binding sites (A and B) on the two major PKA isozymes, type I (PKA-I) and type II (PKA-II). nih.gov
A key study quantitatively examined the ability of numerous cAMP analogs, including 8-piperidino-cAMP, to inhibit the binding of [³H]cAMP to the isolated A and B sites of PKA-I and PKA-II. nih.gov The results demonstrated that 8-piperidino-cAMP can discriminate between the homologous binding sites of the PKA isozymes, showing a 50-fold higher affinity for site B of PKA-II (BII) than for site B of PKA-I (BI). nih.gov It also displayed a 50-fold higher affinity for site A of PKA-I (AI) compared to site A of PKA-II (AII). nih.gov This selectivity makes it a valuable tool for probing the distinct functions of PKA isozymes.
| Binding Site | PKA Isozyme | Relative Affinity (Selectivity) | Source |
| BII vs. BI | Type II vs. Type I | 50-fold higher for BII | nih.gov |
| AI vs. AII | Type I vs. Type II | 50-fold higher for AI | nih.gov |
This interactive table summarizes the binding selectivity of 8-piperidino-cAMP for the cAMP-binding sites of PKA isozymes.
Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)
Spectroscopic techniques are vital for investigating the three-dimensional structure of molecules and their dynamic changes. Circular Dichroism (CD) spectroscopy is a powerful method for assessing the conformational properties and secondary structure (e.g., alpha-helices, beta-sheets) of proteins and peptides. nih.govjascoinc.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org
In the context of 8-piperidino-cAMP, CD spectroscopy can be used to study the conformational changes that occur in the PKA regulatory subunits upon ligand binding. The binding of cAMP or its analogs to the regulatory subunits induces a significant structural rearrangement that leads to the release of the catalytic subunits. sigmaaldrich.com By acquiring CD spectra of the PKA regulatory subunit in the absence and presence of 8-piperidino-cAMP, researchers can characterize the nature and magnitude of these conformational changes. nih.gov Far-UV CD (180-250 nm) is particularly sensitive to the protein's peptide backbone structure, providing information on shifts in secondary structural content. jascoinc.com Such studies are critical for understanding how the binding event is transduced into a functional output (catalytic subunit activation) and how different analogs can stabilize distinct protein conformations.
Mass Spectrometry-Based Methods for Quantification and Metabolite Analysis
Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to identify and quantify molecules by measuring their mass-to-charge ratio. It is an indispensable tool for quantifying cyclic nucleotides and their metabolites in complex biological samples. mdpi.com High-resolution MS can confirm the molecular weight and elemental composition of synthesized compounds like 8-piperidino-cAMP.
This methodology is crucial for pharmacokinetic studies, where the absorption, distribution, metabolism, and excretion of a compound are investigated. By analyzing samples from in vitro or in vivo experiments, researchers can identify and quantify potential metabolites of 8-piperidino-cAMP, providing insights into its stability and metabolic fate within a biological system.
For the precise quantification of cyclic nucleotides within cells, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. creative-proteomics.comnih.govnih.gov This method combines the separation power of HPLC, which resolves individual compounds from a complex mixture, with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
The process involves extracting metabolites from cells or tissues, followed by chromatographic separation, often using techniques like hydrophilic interaction liquid chromatography (HILIC) which is well-suited for polar molecules like cyclic nucleotides. nih.govbiorxiv.org The separated compounds are then ionized and analyzed by the mass spectrometer. A specific parent ion (corresponding to the molecule of interest, e.g., 8-piperidino-cAMP) is selected and fragmented, and a specific fragment ion is detected. This specific transition (parent → fragment) provides exceptional specificity, allowing for accurate quantification even at very low concentrations (picomolar to nanomolar range) in complex matrices like cell lysates. creative-proteomics.comnih.govfrontiersin.org This method is essential for measuring changes in intracellular levels of cyclic nucleotides in response to various stimuli or drug treatments. nih.gov
Cellular Imaging Techniques for Spatiotemporal Signaling Dynamics (e.g., FRET-based cAMP sensors)
To understand the role of second messengers like cAMP, it is crucial to study their concentration dynamics not just in whole-cell populations but within specific subcellular compartments and in real-time. nih.govnih.gov Live-cell imaging using genetically encoded biosensors has revolutionized the study of these spatiotemporal dynamics. nih.gov
Förster Resonance Energy Transfer (FRET)-based sensors are a prominent class of these biosensors. nih.govresearchgate.net Many cAMP sensors are based on either PKA or another cAMP effector protein, Epac (Exchange protein directly activated by cAMP). jalinklab.nlembopress.org These sensors consist of the cAMP-binding protein (or its cAMP-binding domain) sandwiched between two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). embopress.org In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP into close proximity and allowing for efficient FRET. When cAMP or an analog like 8-piperidino-cAMP binds, the sensor undergoes a conformational change, moving the fluorescent proteins apart and decreasing FRET. embopress.org
By monitoring the ratio of YFP to CFP emission, researchers can visualize changes in cAMP concentration in real-time and with high spatial resolution using fluorescence microscopy. nih.gov These sensors can be targeted to specific subcellular locations (e.g., the plasma membrane or mitochondria) by fusing them to targeting domains, allowing for the dissection of localized signaling events. nih.gov Such techniques have been used to test the ability of various cAMP analogs, including 8-piperidino-cAMP, to bind and activate these sensors. nih.gov
In Vitro Model Systems and Experimental Design for Specific Biological Contexts
The biological effects of 8-piperidino-cAMP are investigated using a wide array of in vitro model systems, each chosen to address a specific scientific question. The choice of model and experimental design is critical for obtaining relevant and interpretable data.
Cancer Cell Lines: 8-piperidino-cAMP has been used in various human cancer cell lines, including medullary thyroid cancer and BRAF-positive carcinoma cells, to investigate its antiproliferative effects. fortunejournals.comneoplasiaresearch.com In these models, researchers assess outcomes like growth arrest and changes in key signaling pathways (e.g., ERK phosphorylation). fortunejournals.com
Immune Cells: To study the role of PKA isozymes in immune regulation, human T lymphocytes are a common model. imrpress.com Experiments have been designed using 8-piperidino-cAMP in combination with other site-selective analogs (like 8-aminohexylamino-cAMP) to demonstrate a synergistic inhibition of T-cell proliferation, thereby implicating PKA-I in this process. imrpress.com
Renal Glomeruli: Isolated rat renal glomeruli have been used as an in vitro model to study the regulation of glomerular contractility. researchgate.netjpp.krakow.pl By measuring changes in the glomerular inulin (B196767) space (GIS) in the presence of 8-piperidino-cAMP, alone or in combination with other analogs, researchers can dissect the specific roles of PKA-I and PKA-II in this physiological process. researchgate.netjpp.krakow.pl
Disease Modeling: Cells expressing mutant forms of PKA subunits, such as those found in genetic disorders like Acrodysostosis, serve as crucial in vitro models. nih.gov Using these cells, the sensitivity to site-selective analogs like 8-piperidino-cAMP helps to decipher the molecular mechanisms of disease, for example, by showing that a mutation impairs cAMP binding within a specific domain of the PKA regulatory subunit. nih.gov
These examples highlight how 8-piperidino-cAMP is a key pharmacological tool, with its utility maximized through careful experimental design in specific and relevant biological contexts.
Future Research Avenues and Utility As a Pharmacological Probe
Development of Cyclic 8-piperidino-3',5'-AMP as a Highly Specific Tool for PKA Isozyme Research
Cyclic 8-piperidino-3',5'-AMP is instrumental in differentiating the functions of the two major PKA isozymes, PKA-I and PKA-II. nih.gov This analog exhibits preferential binding to specific cAMP binding domains (CBDs) on the regulatory (R) subunits of PKA. nih.govcore.ac.uk Specifically, 8-pip-cAMP shows selectivity for the cAMP binding site B of the RI subunit and site A of the RII subunit. nih.govresearchgate.net This characteristic allows researchers to selectively activate one isozyme over the other by using this compound in combination with other site-selective cAMP analogs. imrpress.com For example, pairing this compound with an analog that targets site A of PKA-I leads to the synergistic and preferential activation of the PKA-I isozyme. nih.govimrpress.com Conversely, combining it with an analog selective for site B of PKA-II results in targeted PKA-II activation. core.ac.uk
This approach has been successfully employed to implicate PKA-I in the inhibition of T and B cell proliferation and natural killer cell cytotoxicity. imrpress.com Future development will likely focus on creating even more refined analog pairs to achieve higher degrees of isozyme-specific activation, thereby minimizing off-target effects and providing a clearer understanding of the distinct physiological roles of PKA-I and PKA-II in various cellular contexts, such as in polycystic kidney disease and cancer cell growth. nih.govplos.org
Table 1: PKA Isozyme Selectivity of cAMP Analogs
| Analog | Preferential Binding Site | Result of Paired Application |
|---|---|---|
| Cyclic 8-piperidino-3',5'-AMP | Site B (RI), Site A (RII) nih.govresearchgate.net | Used in combination to achieve isozyme-specific activation. imrpress.com |
| 8-aminohexylamino-cAMP (8-AHA-cAMP) | Site A (RI) core.ac.ukimrpress.com | Paired with this compound to selectively activate PKA-I. imrpress.com |
| N6-monobutyryl-cAMP (Mb-cAMP) | Site B (RII) core.ac.uk | Paired with this compound to selectively activate PKA-II. core.ac.uk |
Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity
The quest for enhanced potency and selectivity drives the continuous exploration of the structure-activity relationships (SAR) of cAMP analogs. wiley.combrieflands.com For compounds like this compound, SAR studies involve systematically modifying the chemical structure to improve its interaction with the target protein. nih.govresearchgate.net Research has shown that substitutions at the C8 position of the adenine (B156593) ring are critical for determining isozyme specificity. nih.govacs.org The bulky piperidino group at this position is well-tolerated by the AI binding site of PKA-I but not by the AII site, which is a key factor in its selectivity profile. nih.govacs.org
Future SAR studies will likely explore modifications to the piperidino ring itself or introduce other functional groups to the cAMP scaffold. The goal is to fine-tune the molecule's properties to achieve even greater discrimination between the binding sites of PKA isozymes. acs.org This could involve creating derivatives with altered hydrogen bonding capabilities or hydrophobic characteristics to better complement the specific amino acid residues within the PKA binding pockets. nih.gov Such efforts could yield next-generation pharmacological probes with unparalleled specificity, further refining our ability to study PKA signaling. acs.orgacs.org
Elucidation of Novel Biological Roles in Underexplored Cellular Systems
While this compound has been utilized in various cell systems, its full biological potential across the vast landscape of cellular diversity remains largely untapped. researchgate.net Many of its known applications are in well-established models of cancer or immune response. plos.orgneoplasiaresearch.com Future research should focus on applying this selective tool to less-explored cellular and physiological systems. For instance, its role in neuronal plasticity, metabolic regulation in different tissue types, or the differentiation of stem cells presents exciting areas of investigation. ucl.ac.uk
By selectively activating PKA-I or PKA-II in these novel contexts, researchers can uncover previously unknown functions for these isozymes. core.ac.uk This could reveal how PKA isozymes contribute to the unique physiology of specialized cells and how their dysregulation might lead to disease. Such exploratory studies are crucial for broadening our understanding of cAMP signaling from a systems-level perspective.
Applications in Preclinical Drug Discovery Research for Target Validation and Pathway Modulation
In the realm of preclinical drug discovery, this compound serves as a valuable pharmacological probe for target validation and pathway modulation. researchgate.netmultispaninc.com The process of developing new medicines is long and complex, often starting with the identification of a biological target involved in a disease process. nih.gov By using this compound to selectively activate PKA isozymes, researchers can validate whether PKA-I or PKA-II is the more relevant therapeutic target for a specific pathology. nih.govimrpress.com
For example, if selective activation of PKA-I with an this compound-based analog pair mimics a disease phenotype or, conversely, alleviates it in a disease model, it provides strong evidence for PKA-I as a key player. nih.govnih.gov This allows drug discovery efforts to focus on developing molecules that specifically modulate that isozyme. mdpi.comaacrjournals.org Furthermore, this compound can be used to meticulously map the downstream consequences of activating a specific PKA-mediated pathway, helping to identify potential biomarkers and to understand the broader network effects of a potential therapeutic intervention. multispaninc.comnih.gov
Integration with Multi-Omics Approaches for Comprehensive Signaling Network Analysis
The future of signaling research lies in the integration of multiple data layers to build comprehensive models of cellular processes. nih.govfrontiersin.org The use of this compound can be powerfully combined with multi-omics approaches—such as proteomics, metabolomics, and transcriptomics—to achieve a systems-level understanding of PKA signaling. scispace.comresearchgate.net
By treating a cellular system with an isozyme-selective combination of cAMP analogs including this compound, researchers can then perform a global analysis of the resulting changes. biorxiv.org Proteomics can identify the full spectrum of proteins phosphorylated by the activated PKA isozyme. nih.gov Transcriptomics can reveal the downstream changes in gene expression, and metabolomics can uncover shifts in metabolic pathways. biorxiv.org Integrating these datasets can reveal novel, interconnected pathways and regulatory hubs that are controlled by specific PKA isozymes, offering a holistic view of the compound's impact and the intricate regulatory mechanisms at play. nih.govresearchgate.net This approach moves beyond linear pathways to construct detailed network models of cellular regulation.
Q & A
Q. What pharmacological controls are critical when testing high-dose cAMP analogs for off-target effects in neuronal models?
- Methodological Answer: Include negative controls (e.g., Rp-cAMPS, a PKA inhibitor) and monitor off-target kinase activation via kinome profiling. In neuroblastoma studies, 8-Bromo-cAMP at >100 µM may non-specifically activate PKC isoforms .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting results on cAMP analogs inducing apoptosis versus proliferation in cancer cells?
- Methodological Answer: Context-dependent outcomes depend on cell type-specific expression of cAMP effectors (e.g., PKA vs. EPAC dominance). Use siRNA knockdowns to isolate pathways. In esophageal cancer, 8-Bromo-cAMP induces apoptosis via PKA, while in glioblastoma, EPAC activation promotes survival .
Q. What statistical frameworks address variability in cAMP analog efficacy across biological replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
